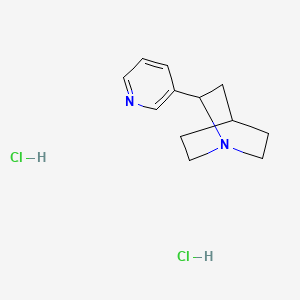

RJR 2429 dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

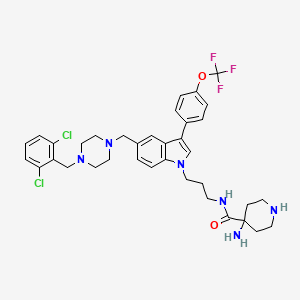

RJR 2429 dihydrochloride is a drug that acts as an agonist at neural nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes . It is stronger than nicotine but weaker than epibatidine in most assays, and with high affinity for both α3β4 and α4β2 subtypes, as well as the less studied α1βγδ subtype .

Synthesis Analysis

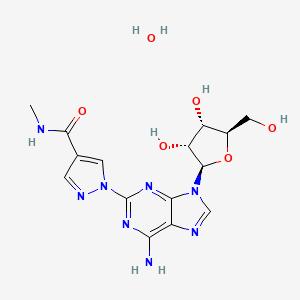

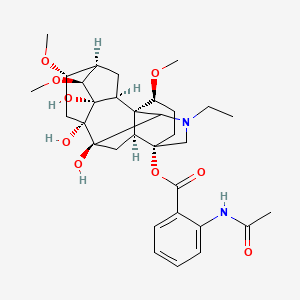

The synthesis of RJR 2429 dihydrochloride involves the creation of 2- (pyridin-3-yl)-1-azabicyclo [3.2.2]nonane, 2- (pyridin-3-yl)-1-azabicyclo [2.2.2]octane, and 2- (pyridin-3-yl)-1-azabicyclo [3.2.1]octane . These are a class of potent nicotinic acetylcholine receptor-ligands .Molecular Structure Analysis

The empirical formula of RJR 2429 dihydrochloride is C12H16N2 · 2HCl . Its molecular weight is 261.19 . The SMILES notation for the compound is [H]Cl. [H]Cl.C1 (C2=CN=CC=C2)N3CCC (CC3)C1 .Chemical Reactions Analysis

RJR 2429 dihydrochloride is a potent nAChR agonist that displays selectivity for α 4 β 2 (K = 1 nM) and α 1 βγδ subtypes . It induces dopamine release from striatal neurons (EC 50 = 2 nM) and inhibits ion flux in thalamic neurons (IC 50 = 154 nM) .Physical And Chemical Properties Analysis

RJR 2429 dihydrochloride is a white solid . It is soluble in water at a concentration of 5 mg/mL .Applications De Recherche Scientifique

Nicotinic Acetylcholine Receptor Agonist

RJR 2429 dihydrochloride is a potent nAChR (nicotinic acetylcholine receptor) agonist . It displays selectivity for α4β2 and α1βγδ subtypes . This means it can bind to these receptors and activate them, which can be useful in studying the function and behavior of these receptors in various biological systems.

Dopamine Release Inducer

This compound has been found to induce dopamine release from striatal neurons . This property can be used in research related to neurological disorders such as Parkinson’s disease, where dopamine levels in the brain are typically low.

Ion Flux Inhibitor

RJR 2429 dihydrochloride inhibits ion flux in thalamic neurons . This could be useful in studying the role of ion channels in neuronal function and in conditions where ion channel function is disrupted.

Potentiates Catecholamine Release

It is also a putative α3β4 agonist that potentiates catecholamine release . Catecholamines are hormones produced by the adrenal glands, which include dopamine, norepinephrine, and epinephrine. This property can be used in research related to stress response, as catecholamines are involved in the body’s fight-or-flight response.

Human Muscle Nicotine ACh Receptor Activator

In vitro studies have shown that RJR 2429 dihydrochloride is extremely potent in activating human muscle nicotine ACh receptor . This could be useful in studying muscle function and disorders related to muscle function.

Mécanisme D'action

RJR 2429 dihydrochloride acts as an agonist at neural nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes . It is stronger than nicotine but weaker than epibatidine in most assays, and with high affinity for both α3β4 and α4β2 subtypes, as well as the less studied α1βγδ subtype .

Safety and Hazards

RJR 2429 dihydrochloride is for research use only . It is not for sale to patients . Synthetic products have potential research and development risk . In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Propriétés

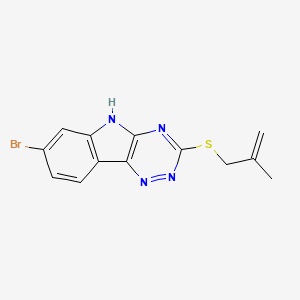

IUPAC Name |

2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.2ClH/c1-2-11(9-13-5-1)12-8-10-3-6-14(12)7-4-10;;/h1-2,5,9-10,12H,3-4,6-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUNXHHZRIUBOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2C3=CN=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RJR 2429 dihydrochloride | |

CAS RN |

1021418-53-0 |

Source

|

| Record name | RJR-2429 dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR2U7BXS5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)